molecular formula C26H28N4O4 B10841412 2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone

2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone

Cat. No.: B10841412
M. Wt: 460.5 g/mol
InChI Key: CJLKYQVGOOCWAC-UHFFFAOYSA-N
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Description

2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The synthesis of 2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone involves multiple steps. One common method starts with the acetylation of 2,7-diaminoanthraquinone to form a 2,7-disubstituted anthraquinone derivative. This intermediate can then be further aminated to produce the final compound . The reaction conditions typically involve the use of pyrophosphoryl chloride for cyclization and various amines for the amination steps .

Chemical Reactions Analysis

2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The primary mechanism of action of 2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone involves the inhibition of telomerase activity. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby maintaining their stability and integrity. By inhibiting telomerase, the compound can induce cellular senescence and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone can be compared with other anthraquinone derivatives, such as:

    Doxorubicin: A well-known anthraquinone derivative used in cancer therapy.

    Mitoxantrone: Another anthraquinone derivative with anticancer properties.

The uniqueness of this compound lies in its specific inhibition of telomerase, which distinguishes it from other anthraquinone derivatives that primarily target DNA .

Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

N-[9,10-dioxo-7-[(2-pyrrolidin-1-ylacetyl)amino]anthracen-2-yl]-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C26H28N4O4/c31-23(15-29-9-1-2-10-29)27-17-5-7-19-21(13-17)26(34)22-14-18(6-8-20(22)25(19)33)28-24(32)16-30-11-3-4-12-30/h5-8,13-14H,1-4,9-12,15-16H2,(H,27,31)(H,28,32)

InChI Key

CJLKYQVGOOCWAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CN5CCCC5

Origin of Product

United States

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